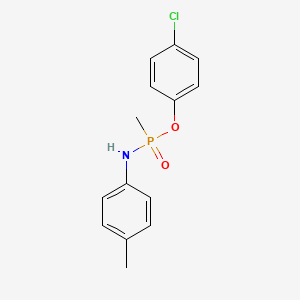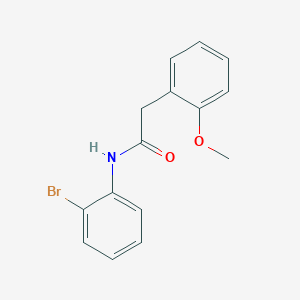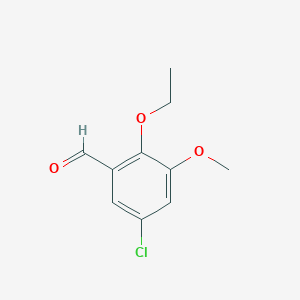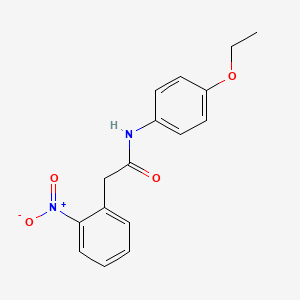![molecular formula C23H27NO2 B5697632 3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound is also known as PAC-1, and it has been found to have a range of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, an enzyme that plays a key role in the process of apoptosis. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, PAC-1 has also been found to have anti-inflammatory properties and to be a potent inhibitor of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PAC-1 in lab experiments is that it is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, PAC-1 has been found to be relatively stable and easy to work with in vitro. However, one of the main limitations of using PAC-1 in lab experiments is that it has not yet been extensively studied in vivo, and more research is needed to fully understand its potential applications.
Orientations Futures
There are many potential future directions for research involving PAC-1. One promising area of research involves the use of PAC-1 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, more research is needed to fully understand the potential applications of PAC-1 in other areas of scientific research, such as anti-inflammatory therapy or angiogenesis inhibition. Finally, more research is needed to fully understand the potential limitations of PAC-1 and to identify any potential side effects or safety concerns that may arise from its use.
Méthodes De Synthèse
The synthesis of PAC-1 involves several steps, including the reaction of 2-allylphenol with paraformaldehyde to form the intermediate 2-allylphenyl formal. This intermediate is then reacted with N-cyclohexylbenzamide to form the final product. The synthesis of PAC-1 is a complex process that requires careful attention to detail, and it is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
PAC-1 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of PAC-1 as a potential cancer treatment. Studies have shown that PAC-1 can induce apoptosis (programmed cell death) in cancer cells, making it a potentially effective treatment for a range of different types of cancer.
Propriétés
IUPAC Name |
N-cyclohexyl-3-[(2-prop-2-enylphenoxy)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-2-9-19-11-6-7-15-22(19)26-17-18-10-8-12-20(16-18)23(25)24-21-13-4-3-5-14-21/h2,6-8,10-12,15-16,21H,1,3-5,9,13-14,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSGDAKOCURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)


![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)


![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)

![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5697654.png)